3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid
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Overview
Description
3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid is a heterocyclic compound that features a unique triazole ring fused with a pyrrole ring
Preparation Methods
The synthesis of 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid typically involves a multi-step process. One common synthetic route includes:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: This is followed by hydrazonation to introduce the hydrazine group.
Cyclization: The cyclization step forms the triazole ring.
Reduction: Finally, reduction is carried out to obtain the desired compound.
The overall yield of this process can vary, but it has been reported to be around 39% .
Chemical Reactions Analysis
3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using common reagents such as halogens and alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis. The compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor .
Comparison with Similar Compounds
Similar compounds to 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid include:
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also feature a fused triazole and pyrrole ring and are studied for their necroptosis inhibitory properties.
6,7-dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate: This compound is used as a catalyst in various chemical reactions.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)4-3-7-10-9-6-2-1-5-11(6)7/h1-5H2,(H,12,13) |
InChI Key |
KUUYPFCGHXQZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1)CCC(=O)O |
Origin of Product |
United States |
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